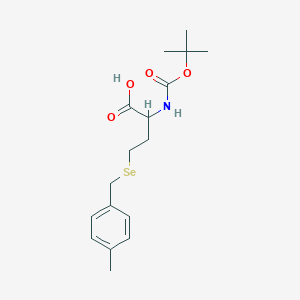
3-(3-Ethylphenoxy)azetidine
Vue d'ensemble
Description
“3-(3-Ethylphenoxy)azetidine” is a chemical compound with the CAS Number: 1177338-79-2 . Its IUPAC name is 3-(3-ethylphenoxy)azetidine and its InChI Code is 1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 .
Synthesis Analysis
Azetidines are synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . A specific synthesis method for “3-(3-Ethylphenoxy)azetidine” is not found in the search results.Molecular Structure Analysis
The molecular weight of “3-(3-Ethylphenoxy)azetidine” is 177.25 . The structure is based on an azetidine core, a four-membered ring containing a nitrogen atom, with a 3-ethylphenoxy substituent.Applications De Recherche Scientifique
Medicinal Chemistry
3-(3-Ethylphenoxy)azetidine: plays a significant role in medicinal chemistry due to its structural similarity to azetidines, which are known for their considerable ring strain and stability compared to related aziridines . This stability allows for facile handling and unique reactivity under appropriate conditions. Azetidines have been used as motifs in drug discovery, particularly for their ability to act as intermediates in the synthesis of bioactive molecules .
Peptidomimetic Chemistry
In peptidomimetic chemistry, 3-(3-Ethylphenoxy)azetidine is valued for its potential as an amino acid surrogate. Its structure can mimic the backbone of peptides, which is useful in the development of therapeutic agents that can resist enzymatic degradation and improve pharmacokinetic properties .
Nucleic Acid Chemistry
The compound’s utility extends to nucleic acid chemistry, where it can be involved in the synthesis of modified nucleic acids. These synthetic nucleic acids can be used for various biomedical applications, including biosensing and therapeutic drug delivery .
Amino Acid Surrogates
3-(3-Ethylphenoxy)azetidine: is considered an excellent candidate for use as an amino acid surrogate. Its incorporation into larger molecules can introduce conformational restrictions and novel functionalities, which are beneficial in the design of new pharmaceuticals .
Natural Products Synthesis
The synthesis of natural products often involves the formation of complex structures, where 3-(3-Ethylphenoxy)azetidine can serve as a building block due to its four-membered ring structure. It can be used to introduce rigidity and strain into natural product analogs, potentially leading to new therapeutic agents .
Synthetic Chemistry
In synthetic chemistry, 3-(3-Ethylphenoxy)azetidine is utilized for its reactivity driven by ring strain. It can participate in [2+2] cycloaddition reactions, C(sp3)–H functionalization, and serve as a precursor for the synthesis of polymers and chiral templates .
Propriétés
IUPAC Name |
3-(3-ethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCVJCHQPWGDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methylamine](/img/structure/B1384693.png)
![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)


![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)




![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)